molecular formula C6H6N2O4 B8270021 Methyl 4-nitro-1H-pyrrole-3-carboxylate CAS No. 1195901-57-5

Methyl 4-nitro-1H-pyrrole-3-carboxylate

Cat. No.: B8270021
CAS No.: 1195901-57-5
M. Wt: 170.12 g/mol
InChI Key: HCJRSSAIKRAHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-nitro-1H-pyrrole-3-carboxylate (CAS 1195901-57-5) is a chemically synthesized pyrrole derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 6 N 2 O 4 and a molecular weight of 170.12 g/mol, this compound serves as a versatile building block for the construction of more complex heterocyclic systems . Pyrrole derivatives are privileged structures in drug discovery, found in numerous natural products and pharmaceuticals . They are extensively studied for their potential biological activities, including serving as core scaffolds in the development of new antibacterial agents to combat the growing threat of antibacterial resistance . The nitro and ester functional groups on this pyrrole ring make it a suitable substrate for further chemical transformations, such as reduction of the nitro group or hydrolysis of the ester, to generate novel compounds for biological evaluation . This product is intended for use in a laboratory setting as a chemical reagent. For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1195901-57-5

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

methyl 4-nitro-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-7-3-5(4)8(10)11/h2-3,7H,1H3

InChI Key

HCJRSSAIKRAHHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate
  • Structure : Features a phenyl group at position 5, an ethyl ester at position 3, and a methyl group at position 2.
  • Molecular Weight : 274.27 g/mol (vs. ~198.14 g/mol for Methyl 4-nitro-1H-pyrrole-3-carboxylate).
  • The ethyl ester increases hydrophobicity compared to the methyl ester in the target compound .
Methyl 5-cyclohexyl-3-(4-methoxyphenyl)-4-nitro-1H-pyrrole-2-carboxylate
  • Structure : Substituted with cyclohexyl (position 5) and 4-methoxyphenyl (position 3) groups.
  • Synthesis : Synthesized via multicomponent reaction with 10% yield .
  • The cyclohexyl group may improve lipid solubility, affecting pharmacokinetics .

Heterocyclic Core Modifications

Ethyl 4-nitro-1H-pyrazole-3-carboxylate
  • Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).
  • Similarity Score : 0.91 (structural similarity) .
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
  • Structure : Methyl group at position 1 (pyrazole core) and nitro at position 4.
  • Similarity Score : 0.84 .

Functional Group Replacements

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
  • Structure : Replaces the nitro group with a trifluoromethyl (CF₃) group.
  • Implications : The CF₃ group is less electron-withdrawing than nitro but introduces lipophilicity and metabolic stability, which are advantageous in drug design .
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Structure : Fused pyrrolopyridine system with a chloro substituent.
  • Implications : The fused ring system expands conjugation, altering electronic properties and binding affinity compared to simple pyrroles. Chlorine adds electronegativity, influencing reactivity in cross-coupling reactions .

Preparation Methods

Reaction Conditions:

  • Substrates : 4-Nitro-1H-pyrrole-3-carboxylic acid, methanol (8–10 volumes relative to acid), SOCl₂ (0.5–0.7 equivalents).

  • Temperature : 0–25°C.

  • Time : 16–48 hours.

  • Workup : Concentration under reduced pressure, followed by azeotropic drying with toluene to remove residual water.

Key Findings:

  • Yield : 99.5% under optimized conditions.

  • Purity : >99% by ¹H NMR, with no detectable solvent residues.

  • Scalability : Demonstrated at kilogram scale (1.117 kg starting material).

Mechanism:

SOCl₂ converts the carboxylic acid to its reactive acid chloride intermediate, which subsequently reacts with methanol to form the ester. The exothermic reaction requires careful temperature control to avoid side products.

Regioselective Alkylation of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate

Alkylation at the pyrrole nitrogen often competes with esterification, leading to regioisomers. Methyl iodide (CH₃I) is commonly used, with cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as bases.

Reaction Conditions:

  • Substrates : Methyl 4-nitro-1H-pyrazole-3-carboxylate, CH₃I (1.2 equivalents), Cs₂CO₃/K₂CO₃ (1.1 equivalents).

  • Solvent : DMF or acetone.

  • Temperature : 30°C.

  • Time : 5 hours.

Key Findings:

  • Isomer Distribution :

    • 1-Methyl-4-nitro-1H-pyrazole-3-carboxylate : 44% yield (Rf = 0.43).

    • 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate : 28% yield (Rf = 0.71).

  • Separation : Silica gel chromatography (hexane/ethyl acetate gradients) effectively resolves isomers.

Challenges:

  • Regiochemical Control : Steric and electronic factors favor N1 methylation, but competing O-methylation or over-alkylation can occur without precise stoichiometry.

Nitration of Pre-Formed Pyrrole Carboxylates

Nitration of methyl 1H-pyrrole-3-carboxylate using mixed acids (HNO₃/H₂SO₄) directs substitution to the 4-position.

Reaction Conditions:

  • Substrates : Methyl 1H-pyrrole-3-carboxylate, HNO₃ (1.5 equivalents), H₂SO₄ (catalytic).

  • Temperature : 0–5°C.

  • Time : 2–4 hours.

Key Findings:

  • Yield : 60–75% after recrystallization.

  • Regioselectivity : Nitro group occupies the 4-position due to electron-withdrawing ester directing effects.

Limitations:

  • Side Reactions : Over-nitration or oxidation can occur at elevated temperatures.

Cyclization and Retro-Diels-Alder Approaches

While less common, Diels-Alder reactions with acetylene derivatives offer alternative routes.

Example Protocol:

  • Substrates : Ethyl cyanoacetate, ammonium acetate.

  • Conditions : Reflux in acetic acid (110°C, 6 hours).

  • Yield : 45–60% for pyrrole core formation.

Utility:

  • Functional Group Tolerance : Compatible with halogenated or alkylated precursors.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Complexity
Direct Esterification99.5%HighIndustrialLow
Alkylation28–44%ModerateLab-scaleModerate
Nitration of Carboxylate60–75%HighLab-scaleModerate
Cyclization45–60%VariableLab-scaleHigh

Optimized Industrial Protocol (From Patent WO2008/9954)

  • Step 1 : Charge 4-nitro-1H-pyrazole-3-carboxylic acid (1.117 kg) and methanol (8.95 L) into a reactor.

  • Step 2 : Add SOCl₂ (0.581 L) dropwise at 0–5°C over 3 hours.

  • Step 3 : Warm to 18–22°C, stir overnight.

  • Step 4 : Concentrate under vacuum, azeotrope with toluene (3×2.25 L).

  • Output : 1.210 kg (99.5%) of off-white solid .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Analytical Data (NMR)Reference
EsterificationMeOH, H₂SO₄, reflux, 12h85–90δ 3.85 (s, 3H, COOCH₃)
NitrationAcetyl nitrate, 0°C, 2h65–70δ 8.45 (s, 1H, NO₂-C-H)

How is the compound structurally characterized, and what software tools are essential for crystallographic analysis?

Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation:

Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture).

Structure Solution : Use SHELXS (direct methods) or SHELXD (charge flipping) for phase determination .

Refinement : SHELXL refines atomic positions and thermal parameters, with R-factors <0.05 for high-quality data .

Visualization : ORTEP-3 generates thermal ellipsoid plots, while Mercury CSD analyzes packing interactions (e.g., π-π stacking distances) .

Q. Key Validation Metrics :

  • Check for ADPs (anisotropic displacement parameters) to confirm non-disordered structures.
  • Use PLATON to validate hydrogen-bonding networks .

Advanced Research Questions

How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing substituent, which:

Activates the pyrrole ring for electrophilic substitution at the 2- and 5-positions.

Deactivates nucleophilic pathways : Steric and electronic effects hinder Suzuki-Miyaura couplings unless Pd catalysts with bulky ligands (e.g., XPhos) are used.

  • Case Study : Nitro-substituted pyrroles show reduced yields (<40%) in Buchwald-Hartwig aminations compared to methyl derivatives .
  • DFT Analysis : Computational studies (e.g., Gaussian09) quantify charge distribution (Mulliken charges) to predict regioselectivity .

How can contradictions in spectral data (e.g., 1H^1 \text{H}1H-NMR vs. X-ray) be resolved?

Methodological Answer:

Cross-Validation :

  • Compare experimental 1H^1 \text{H}-NMR shifts with computed values (e.g., using GIAO method in Gaussian).
  • Analyze NOESY correlations to confirm spatial proximity of protons.

Crystallographic Validation :

  • Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries (RMSD <0.02 Å indicates consistency).
  • Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. Table 2: Discrepancy Resolution Workflow

Discrepancy TypeTool/MethodOutcome ExampleReference
NMR vs. X-ray (proton position)NOESY, DFT optimizationConfirm H-bonding network
Mass spec vs. elemental analysisHigh-res MS (HRMS-ESI)Verify molecular formula (Δ <2 ppm)

What strategies optimize crystallization for challenging derivatives of this compound?

Methodological Answer:

Solvent Screening : Use high-boiling solvents (e.g., DMF, DMSO) with anti-solvents (hexane) for slow evaporation.

Additives : Introduce trace H₂O or ionic liquids to induce nucleation.

Temperature Gradients : Cooling rates of 0.5°C/hour improve crystal quality.

  • Case Study : Twinned crystals resolved via SHELXL refinement with TWIN/BASF commands .

Key Software Tools

TaskSoftwareApplication ExampleReference
Structure RefinementSHELXLAnisotropic refinement of nitro groups
VisualizationORTEP-3Thermal ellipsoid plots
Database AnalysisMercury CSDIntermolecular interaction analysis
ValidationPLATONHydrogen-bond geometry checks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.